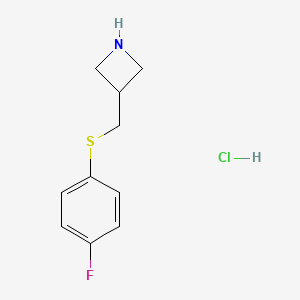

3-(((4-Fluorophenyl)thio)methyl)azetidine hydrochloride

Übersicht

Beschreibung

3-(((4-Fluorophenyl)thio)methyl)azetidine hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds such as aziridines

Vorbereitungsmethoden

The synthesis of 3-(((4-Fluorophenyl)thio)methyl)azetidine hydrochloride typically involves the reaction of 4-fluorobenzyl mercaptan with an azetidine precursor under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

Oxidation Reactions

The sulfur atom in the thiomethyl group is susceptible to oxidation, similar to thioacetamide analogues . Potential oxidation pathways include:

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | H₂O₂ (30% in acetic acid/methanol) | Sulfinyl or sulfonyl derivatives |

| Partial Oxidation | Controlled H₂O₂ or other oxidizing agents | Sulfinic acid intermediates |

For example, thioacetamide analogues in prior studies were oxidized using hydrogen peroxide (H₂O₂) in acetic acid/methanol mixtures to yield sulfinylacetamides . This suggests that 3-(((4-Fluorophenyl)thio)methyl)azetidine hydrochloride could undergo similar transformations, forming a sulfinylated azetidine derivative under controlled conditions.

Substitution Reactions

The azetidine ring, a strained heterocycle, may participate in nucleophilic substitution reactions. The thiomethyl group could act as a leaving group under specific conditions:

-

Nucleophilic Substitution : Reaction with primary or secondary amines in polar aprotic solvents (e.g., DMF) could replace the thiomethyl group with an amine, forming novel azetidine derivatives.

-

Cross-Coupling : The sulfur group might facilitate metal-mediated coupling reactions, though this would require further optimization.

Hydrolysis and Acid-Base Chemistry

The thiomethyl group is relatively inert under mild hydrolytic conditions but may react under extreme pH:

-

Acidic Conditions : In concentrated trifluoroacetic acid (TFA), the thiomethyl group could undergo cleavage, releasing the fluorophenylthiolate ion.

-

Basic Conditions : Exposure to strong bases (e.g., NaOH) might lead to deprotonation of the azetidine ring, though the hydrochloride salt would likely dissociate first.

Coupling Reactions

The compound’s structure suggests compatibility with carbodiimide-mediated coupling reactions, as described for thioacetamide analogues :

-

N-Coupling : Reaction with carbodiimide (CDI) and amines could functionalize the azetidine nitrogen, forming amide or urea derivatives.

-

S-Coupling : The thiomethyl group might participate in thiol-ene reactions or thiol-yne additions, though this requires further investigation.

Synthetic Pathways

Based on analogous thioacetamide syntheses , potential routes for constructing This compound include:

| Step | Reagents | Key Transformation |

|---|---|---|

| 1 | Thioglycolic acid + diphenylmethanol analogues in TFA | Formation of thiomethyl intermediate |

| 2 | Azetidine ring closure | Cyclization via nucleophilic substitution |

| 3 | Acid-base workup | Isolation of hydrochloride salt |

Research Findings and Challenges

-

Stability : The azetidine ring’s strain and the fluorophenyl substituent’s electron-withdrawing effects may influence reactivity. Prior studies on azetidine derivatives highlight their susceptibility to ring-opening under harsh conditions.

-

Selectivity : Oxidation or substitution reactions must be carefully controlled to avoid over-oxidation or unintended side reactions.

-

Pharmacological Implications : The fluorophenylthio group could modulate bioavailability or binding affinity, as seen in Modafinil analogues .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

- Building Block for Drug Development : The compound serves as a crucial intermediate in synthesizing various bioactive molecules and pharmaceuticals. Its thioether linkage enhances its potential for forming diverse derivatives that can interact with biological targets effectively.

- Mechanism of Action : The azetidine ring can undergo ring-opening reactions, producing reactive intermediates that may interact with specific molecular targets, contributing to its biological activity.

Organic Synthesis

- Versatile Intermediate : In organic synthesis, 3-(((4-Fluorophenyl)thio)methyl)azetidine hydrochloride is utilized to construct complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.

Polymer Chemistry

- Polyamine Production : Azetidines like this compound are explored for their potential in preparing polyamines through ring-opening polymerization. This application is significant in developing new materials with specialized properties.

Material Science

- Development of New Materials : The compound is investigated for its potential use in creating materials with unique characteristics. Its chemical properties allow for modifications that can lead to innovative applications in various industries.

Anticancer Activity

Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro assays have shown significant inhibition of cell growth in breast cancer cells, suggesting its potential role as an anticancer agent.

Neuroprotective Effects

Research has also highlighted the compound's interaction with nicotinic acetylcholine receptors (nAChRs), indicating potential neuroprotective applications. Studies suggest that it could enhance cognitive function in animal models by modulating nAChR activity, aligning with findings from similar compounds used in treating cognitive decline associated with neurodegenerative diseases.

Wirkmechanismus

The mechanism of action of 3-(((4-Fluorophenyl)thio)methyl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring is known to undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules . These interactions can result in various biological effects, including enzyme inhibition or activation, receptor binding, and modulation of cellular pathways .

Vergleich Mit ähnlichen Verbindungen

3-(((4-Fluorophenyl)thio)methyl)azetidine hydrochloride can be compared with other similar compounds such as:

3-[(4-Fluorophenyl)methyl]azetidine hydrochloride: This compound has a similar structure but lacks the thioether linkage.

Azetidine-3-carboxylic acid derivatives: These compounds are used as conformationally constrained analogues of β-proline and have different reactivity and applications.

The uniqueness of this compound lies in its thioether linkage, which imparts distinct chemical and biological properties compared to other azetidine derivatives .

Biologische Aktivität

3-(((4-Fluorophenyl)thio)methyl)azetidine hydrochloride, a compound with the CAS number 1864053-81-5, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features an azetidine ring substituted with a thioether group containing a fluorophenyl moiety. The molecular structure can be represented as follows:

- Molecular Formula : C10H12ClFNS

- Molecular Weight : 233.73 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes. The presence of the fluorine atom enhances the compound's lipophilicity and potentially increases its binding affinity to target proteins.

Anticancer Activity

Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance, related azetidine derivatives have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 0.12 | |

| Compound B | A549 (Lung Cancer) | 0.76 | |

| Compound C | SK-MEL-5 (Melanoma) | 1.47 |

These findings suggest that the azetidine scaffold may be a valuable template for developing new anticancer agents.

Antimicrobial Activity

The compound's thioether functionality may also contribute to antimicrobial activity. In vitro studies have demonstrated that related compounds exhibit activity against various bacterial strains, potentially through interference with bacterial cell wall synthesis or function.

Case Studies

-

Case Study on Anticancer Efficacy :

A study investigated the antiproliferative effects of azetidine derivatives on breast cancer cells (MCF-7). The results indicated that several derivatives, including those structurally similar to this compound, achieved IC50 values below 1 µM, highlighting their potential as effective anticancer agents . -

Case Study on Antimicrobial Properties :

Another investigation focused on the antibacterial activity of thioether-containing compounds against Staphylococcus aureus. The results showed that these compounds inhibited bacterial growth at concentrations comparable to standard antibiotics, suggesting their potential use in treating resistant infections .

Research Findings

Research has shown that modifications to the azetidine structure can significantly influence biological activity. For example, substituting different groups on the phenyl ring alters lipophilicity and electronic properties, which can enhance or reduce potency against specific targets .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

- Electronegative substituents (e.g., fluorine) enhance biological activity.

- Hydrophobic interactions play a crucial role in binding affinity and efficacy.

Eigenschaften

IUPAC Name |

3-[(4-fluorophenyl)sulfanylmethyl]azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNS.ClH/c11-9-1-3-10(4-2-9)13-7-8-5-12-6-8;/h1-4,8,12H,5-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDYGQLHAZXSDSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CSC2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.